molecular formula C13H18FN B3417124 1-(2-Fluorobenzyl)cyclohexan-1-amine CAS No. 1017349-41-5

1-(2-Fluorobenzyl)cyclohexan-1-amine

Cat. No. B3417124
CAS RN: 1017349-41-5
M. Wt: 207.29 g/mol
InChI Key: WJXFWAQRENNYRC-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)cyclohexan-1-amine, also known as 2-FMC, is a synthetic compound that belongs to the class of amphetamines. It is a psychoactive substance that has been used for research purposes in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)cyclohexan-1-amine is similar to other amphetamines. It acts as a potent stimulant of the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This leads to an increase in energy, alertness, and euphoria. The increased release of dopamine is also responsible for the addictive potential of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other amphetamines. It increases heart rate, blood pressure, and body temperature. It also suppresses appetite and can lead to weight loss. Prolonged use of this compound can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Fluorobenzyl)cyclohexan-1-amine in lab experiments include its potency and selectivity for the dopamine and serotonin systems. This makes it a useful tool for studying the effects of amphetamines on the brain. However, the addictive potential of this compound and the potential for abuse and misuse must be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for research on 1-(2-Fluorobenzyl)cyclohexan-1-amine. One area of interest is the development of new treatments for drug addiction and abuse. This compound has been shown to be effective in reducing drug-seeking behavior in animal models, and further research in this area could lead to the development of new therapies for drug addiction. Another area of interest is the development of new drugs that target the dopamine and serotonin systems more selectively and with fewer side effects than current drugs. Finally, research on the long-term effects of this compound on the brain and behavior is needed to fully understand the risks and benefits of using this compound in scientific research.

Scientific Research Applications

1-(2-Fluorobenzyl)cyclohexan-1-amine has been used in scientific research to study the effects of amphetamines on the brain. It has been used in studies on the dopamine and serotonin systems, as well as in studies on the effects of amphetamines on behavior and cognition. This compound has also been used in studies on drug addiction and abuse.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-12-7-3-2-6-11(12)10-13(15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXFWAQRENNYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017349-41-5
Record name 1-[(2-fluorophenyl)methyl]cyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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